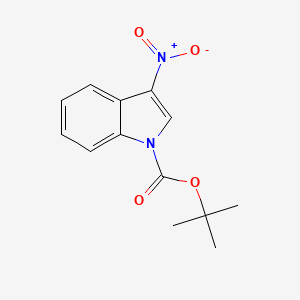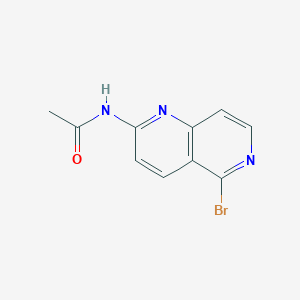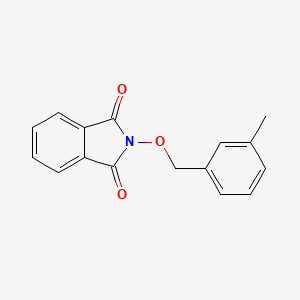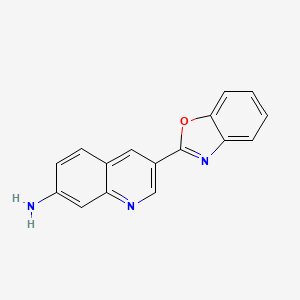![molecular formula C14H21N3O2 B11854947 tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)
tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Scientific Research Applications
tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
pyrazolo[3,4-d]pyrimidine: Studied for its kinase inhibitory properties.
pyrido[2,3-d]pyrimidine: Investigated for its anti-inflammatory and anticancer activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which can lead to distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 2-propan-2-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-9(2)12-15-6-10-7-17(8-11(10)16-12)13(18)19-14(3,4)5/h6,9H,7-8H2,1-5H3 |
InChI Key |
HDZFOSUPWSEGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C2CN(CC2=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)

![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)

![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)

![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)



![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)


